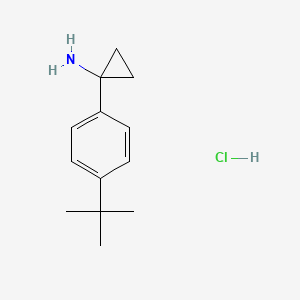
2-Chloroquinolin-6-ol hydrochloride
概要
説明
2-Chloroquinolin-6-ol hydrochloride: is a chemical compound with the molecular formula C9H7Cl2NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-6-ol hydrochloride typically involves the chlorination of quinolin-6-ol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Quinolin-6-ol is dissolved in a suitable solvent, such as dichloromethane.
- Phosphorus oxychloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions: 2-Chloroquinolin-6-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form quinolin-6-one derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 2-chloroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various 2-substituted quinolin-6-ol derivatives.
- Oxidation reactions produce quinolin-6-one derivatives.
- Reduction reactions result in 2-chloroquinoline derivatives .
科学的研究の応用
Chemistry: 2-Chloroquinolin-6-ol hydrochloride is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors .
Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound serves as a valuable building block in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of 2-Chloroquinolin-6-ol hydrochloride is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The chlorine atom at the 2-position and the hydroxyl group at the 6-position play crucial roles in these interactions. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
類似化合物との比較
2-Chloroquinoline: Lacks the hydroxyl group at the 6-position, making it less reactive in certain chemical reactions.
6-Hydroxyquinoline: Lacks the chlorine atom at the 2-position, resulting in different chemical properties and reactivity.
2,6-Dichloroquinoline: Contains an additional chlorine atom at the 6-position, leading to distinct chemical behavior.
Uniqueness: 2-Chloroquinolin-6-ol hydrochloride is unique due to the presence of both the chlorine atom at the 2-position and the hydroxyl group at the 6-position. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
2-chloroquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-9-4-1-6-5-7(12)2-3-8(6)11-9;/h1-5,12H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJICMVCMFOEGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(trifluoromethyl)-Imidazo[1,5-a]pyridine](/img/structure/B3248769.png)







![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)

![[1-(1-Aminoethyl)cyclopropyl]methanol](/img/structure/B3248842.png)
